4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid - 175136-33-1

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid

Catalog Number: EVT-378185
CAS Number: 175136-33-1
Molecular Formula: C13H14O5
Molecular Weight: 250.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid" is a derivative of 2,4-dioxobutanoic acid, which has been the subject of various studies due to its potential applications in different fields, including medicine and pharmacology. Derivatives of 2,4-dioxobutanoic acid have been synthesized and evaluated for their inhibitory effects on enzymes and their psychotropic activities, as well as for their dual-acting properties as receptor antagonists and agonists in cardiovascular therapy.


3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic Acid

Compound Description: 3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic Acid is a dicarboxylic acid derivative of 1,5-benzodioxepine. Its crystal structure, characterized by a 6-7 membered ring system, has been determined using X-ray diffraction. []

N-[4-[(2,4-Diaminopteridin-6-yl)methyl]-3,4-dihydro-2H-1,4-benzothiazin-7-yl]carbonyl-L-homoglutamic Acid (MX-68)

Compound Description: MX-68 is a novel methotrexate derivative designed as an antirheumatic agent. It exhibits potent antiproliferative activities against human synovial cells (hSC) and human peripheral blood mononuclear cells (hPBMC), particularly those derived from patients with rheumatoid arthritis. [, ] In vivo studies using a rat adjuvant arthritis model demonstrated its efficacy in suppressing the progression of the disease, showing superior activity compared to methotrexate. [] Notably, MX-68 lacks the polyglutamation characteristic of methotrexate, potentially minimizing associated side effects. [] Further research has indicated that MX-68's anti-inflammatory effects are mediated by adenosine acting at A2A and A3 receptors. []

Relevance: Though not directly sharing the benzodioxepine structure, MX-68 is grouped under 'antirheumatic agents' alongside methotrexate derivatives bearing the dihydro-2H-1,4-benzoxazine or dihydro-2H-1,4-benzothiazine moiety. [] This categorization arises from their shared development objective and similar pharmacological activity profiles. While 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid's specific pharmacological activity is not mentioned in the provided context, its structural similarity to these antirheumatic agents suggests a potential for shared biological activity.

N-[[4-[(2,4-Diaminopteridin-6-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-7-yl]carbonyl]-L-homoglutamic acid

Compound Description: This compound is another novel methotrexate derivative, exhibiting antiproliferative activity against hSC and hPBMC comparable to methotrexate. [] In vivo, it effectively suppressed adjuvant arthritis progression in a dose-dependent manner. []

Relevance: Structurally, it's classified with MX-68 and other methotrexate derivatives bearing dihydro-2H-1,4-benzoxazine or dihydro-2H-1,4-benzothiazine moieties due to their common aim as antirheumatic agents. [] Like MX-68, it demonstrates similar anti-inflammatory properties and therefore categorized together. The potential for shared biological activity with 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid remains open for further investigation due to the structural resemblance of the core ring systems.

Ethyl (E)-4-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate (Heteroarotinoid 2)

Compound Description: This compound is a heteroarotinoid that exhibits promising activity in several assays, comparing favorably to the standard trans-retinoic acid. [, ] It holds potential for the treatment of skin disorders and various cancers. []

Relevance: While not possessing the benzodioxepine structure, this compound is considered related to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid due to its classification as a heteroarotinoid. [, ] Heteroarotinoids, in general, demonstrate biological activity similar to retinoids, suggesting potential shared functionalities with 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid.

(E)-4-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoic Acid (Heteroarotinoid 1)

Compound Description: This heteroarotinoid is another promising candidate for treating skin disorders and cancers. [] Its activity has been shown to be comparable to trans-retinoic acid in various assays. []

Relevance: Similar to its ethyl ester counterpart (Heteroarotinoid 2), this compound is structurally related to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid due to its classification as a heteroarotinoid. [, ] The common biological activities observed in heteroarotinoids hint at possible shared functionalities with 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid.

Mechanism of Action

The inhibitory effects of 4-substituted 2,4-dioxobutano

Properties

CAS Number

175136-33-1

Product Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C13H14O5/c14-10(3-5-13(15)16)9-2-4-11-12(8-9)18-7-1-6-17-11/h2,4,8H,1,3,5-7H2,(H,15,16)

InChI Key

RQYNFIARXFWNDM-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C=C2)C(=O)CCC(=O)O)OC1

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)CCC(=O)O)OC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.